
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated and substituted with a methyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde typically involves the functionalization of the tetrahydroquinoline ring. One common method includes the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of quinoline derivatives followed by selective functionalization. The use of heterogeneous catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. These actions contribute to its neuroprotective and antidepressant effects .
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its neuroprotective properties.
2-Methyl-1,2,3,4-tetrahydroquinoline: Another methyl-substituted tetrahydroquinoline with distinct chemical properties.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a wide range of biological activities
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of neuroprotective and antidepressant effects sets it apart from other similar compounds .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-methyl-3,4-dihydro-2H-quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2,4,6,8H,3,5,7H2,1H3 |
InChIキー |
IZMSIYWLASIREE-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C(C=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


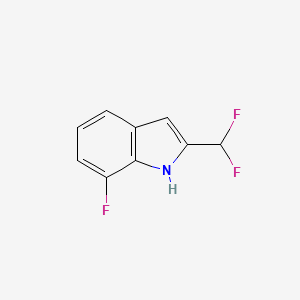
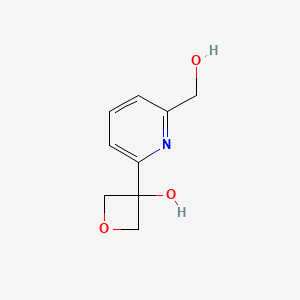
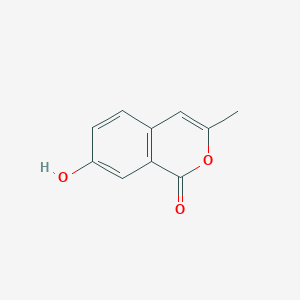

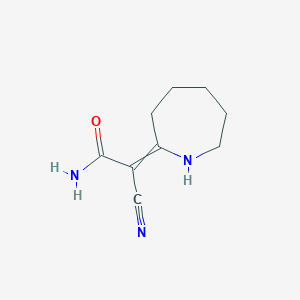
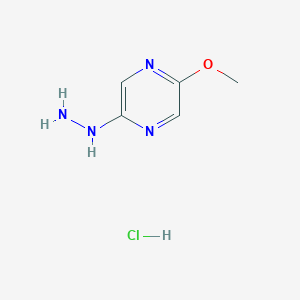
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)

![(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)

![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)
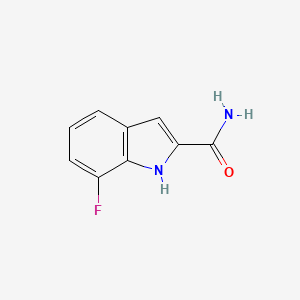
![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)
![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)
